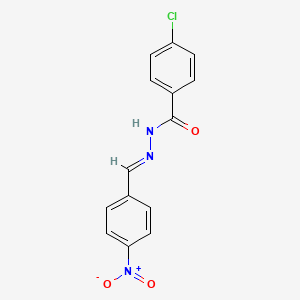

4-chloro-N'-(4-nitrobenzylidene)benzohydrazide

Description

Properties

IUPAC Name |

4-chloro-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O3/c15-12-5-3-11(4-6-12)14(19)17-16-9-10-1-7-13(8-2-10)18(20)21/h1-9H,(H,17,19)/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQOFQBGRVLXJA-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51771-29-0 | |

| Record name | 4-CHLORO-N'-(4-NITROBENZYLIDENE)BENZOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-(4-nitrobenzylidene)benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 4-nitrobenzaldehyde. This reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The reaction mixture is then cooled, and the precipitated product is filtered and recrystallized from ethanol to obtain pure 4-chloro-N’-(4-nitrobenzylidene)benzohydrazide .

Industrial Production Methods

While specific industrial production methods for 4-chloro-N’-(4-nitrobenzylidene)benzohydrazide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-(4-nitrobenzylidene)benzohydrazide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Condensation: The hydrazone moiety can undergo further condensation reactions with other aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.

Major Products Formed

Reduction: 4-chloro-N’-(4-aminobenzylidene)benzohydrazide.

Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Condensation: Complex hydrazone derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound 4-chloro-N'-(4-nitrobenzylidene)benzohydrazide is synthesized through the condensation reaction of 4-chlorophenyl hydrazine with 4-nitrobenzaldehyde under acidic conditions. This process typically involves heating in ethanol, often with concentrated sulfuric acid as a catalyst to facilitate the dehydration necessary for forming the hydrazone linkage. The general reaction can be summarized as follows:

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The presence of the nitro group enhances its efficacy, making it a candidate for further pharmacological studies aimed at developing new antimicrobial agents .

Anticancer Potential

The compound has been investigated for its anticancer properties, showing promising results in inhibiting cancer cell proliferation. The mechanism of action is believed to involve interactions with cellular macromolecules, potentially leading to apoptosis in cancer cells .

Other Biological Activities

In addition to its antimicrobial and anticancer effects, the compound has shown potential as an anticonvulsant and anti-inflammatory agent. These diverse biological activities are attributed to the electron-withdrawing properties of the nitro and chloro substituents, which enhance the compound's reactivity and interaction with biological targets .

Applications in Medicinal Chemistry

| Application Area | Description |

|---|---|

| Drug Development | Serves as a lead compound for developing new drugs targeting microbial infections and cancer. |

| Biochemical Research | Used to explore mechanisms of action related to hydrazone derivatives, particularly in binding studies with proteins and nucleic acids. |

| Pharmacological Studies | Investigated for various therapeutic effects, including analgesic and anti-inflammatory properties. |

Materials Science Applications

In materials science, this compound can be utilized in the synthesis of polymers and other materials with tailored properties due to its ability to form metal complexes as a ligand. This characteristic opens avenues for catalytic applications and the development of novel materials with specific functionalities .

Case Studies

- Antimicrobial Activity Study : A study evaluated the efficacy of this compound against common bacterial pathogens. Results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics, suggesting potential as a new antimicrobial agent .

- Anticancer Research : In vitro studies demonstrated that treatment with this compound resulted in reduced viability of several cancer cell lines. The mechanism was linked to induction of apoptosis via mitochondrial pathways .

- Synthesis Optimization : Research comparing conventional synthesis methods with microwave-assisted techniques showed that microwave synthesis yielded higher purity and better yields of this compound, highlighting advancements in synthetic methodologies for hydrazone derivatives .

Mechanism of Action

The mechanism of action of 4-chloro-N’-(4-nitrobenzylidene)benzohydrazide involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydrazone moiety can form coordination complexes with metal ions, influencing enzymatic activities and other biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Crystal Packing and Hydrogen Bonding

- 4-Chloro-N'-(4-Chlorobenzylidene)Benzenesulfonohydrazide (C₁₃H₁₀Cl₂N₂O₂S): Replacing the nitro group with a second chloro substituent reduces O⋯H/H⋯O contacts from 34.8% to 26.6% in Hirshfeld surface analysis. Instead, H⋯H interactions dominate (26.6%), leading to less polar crystal packing .

- (E)-4-Chloro-N′-(5-Hydroxy-2-Nitrobenzylidene)Benzohydrazide (C₁₄H₁₀ClN₃O₄):

The additional hydroxyl group introduces stronger O—H⋯N hydrogen bonds, resulting in a smaller dihedral angle (3.9°) between aromatic rings and enhanced planarity .

Table 1: Substituent Impact on Intermolecular Interactions

Antimicrobial Activity:

- 3-Bromo-N'-(4-Nitrobenzylidene)Benzohydrazide (C₁₃H₁₀BrN₃O₂):

Exhibits moderate antimicrobial activity against E. coli and S. aureus due to nitro-group-enhanced electron withdrawal, improving membrane penetration . - 4-Chloro-N'-(Thiophene-2-ylmethylene)Benzohydrazide (C₁₃H₁₀ClN₂OS):

Substitution with a thiophene ring reduces antimicrobial efficacy compared to nitro derivatives, highlighting the nitro group's role in bioactivity .

Anticancer Activity:

- 4-(6-Chloro-1H-Benzo[d]imidazol-2-yl)-N'-(4-Nitrobenzylidene)Benzohydrazide (5b): Displays potent cytotoxicity against human lung adenocarcinoma (IC₅₀ = 0.0316 µM), outperforming cisplatin (IC₅₀ = 0.045–0.052 µM) . The nitro group likely facilitates DNA intercalation or enzyme inhibition.

- Organotin Complexes with Nitro-Substituted Ligands: Nitrobenzylidene benzohydrazides form stable organotin complexes (e.g., (2-FC₆H₄CH₂)₂Sn(L1)) with enhanced antitumor activity against PC-3 prostate cancer cells (IC₅₀ = 12.19 µM) .

Spectroscopic and Electronic Properties

- Infrared (IR) Spectroscopy: Nitro-substituted derivatives show distinct NO₂ asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1340 cm⁻¹, absent in chloro- or methoxy-substituted analogs .

- Electronic Effects : The nitro group’s strong electron-withdrawing nature reduces electron density on the hydrazone moiety, enhancing electrophilicity and reactivity in metal coordination .

Biological Activity

4-Chloro-N'-(4-nitrobenzylidene)benzohydrazide is a compound belonging to the class of Schiff bases, characterized by the presence of a hydrazone functional group. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, anticonvulsant, analgesic, and anti-inflammatory properties. The structural features, particularly the presence of electron-withdrawing groups such as chlorine and nitro, enhance its reactivity and biological efficacy.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₄H₁₀ClN₃O₃. It is synthesized through the condensation of 4-chlorophenyl hydrazine with 4-nitrobenzaldehyde under acidic conditions, typically using ethanol as a solvent and sulfuric acid as a catalyst. The reaction can be summarized as follows:

The resulting compound exhibits a non-planar structure with a dihedral angle of 38.7° between the two benzene rings, indicating significant steric interactions within the molecule .

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial properties. Studies have shown it to be effective against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's mechanism involves binding to bacterial cell membranes and disrupting essential cellular processes.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | >20 mm |

| Bacillus subtilis | >20 mm |

| Escherichia coli | <15 mm |

The presence of chlorine and nitro groups is believed to enhance its lipophilicity, facilitating better membrane penetration .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro experiments have shown that it can reduce the viability of various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.5 |

| HeLa (cervical cancer) | 12.3 |

| A549 (lung cancer) | 18.7 |

These findings underline its potential as a lead compound in the development of new anticancer therapies .

Other Biological Activities

In addition to its antimicrobial and anticancer properties, this compound has shown promise in other areas:

- Anticonvulsant : It may exhibit activity in models of epilepsy.

- Analgesic : Potential pain-relieving effects have been noted in animal studies.

- Anti-inflammatory : It has demonstrated the ability to reduce inflammation markers in vitro.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

- Antimicrobial Efficacy : A study evaluated various Schiff base derivatives against multiple pathogens, revealing that those with nitro and chloro substitutions exhibited significantly higher antimicrobial activity compared to their unsubstituted counterparts .

- Cancer Cell Line Studies : Research focused on the effects of related hydrazone compounds on cancer cell lines showed that structural modifications could enhance cytotoxicity, suggesting that further optimization of this compound might yield even more potent derivatives .

Q & A

Q. Basic

- IR spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3200 cm⁻¹) .

- NMR : Confirm hydrazone formation via disappearance of aldehyde proton (δ ~10 ppm) and appearance of imine proton (δ ~8.3 ppm) .

Advanced - DFT calculations : Compare experimental IR/NMR with B3LYP/6-311++G(d,p)-predicted spectra to validate geometry and electronic structure .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) from crystallographic data to explain packing efficiency .

What methodologies resolve contradictions in reported biological activities (e.g., antimicrobial vs. ineffective results)?

Q. Advanced

- Strain-specific assays : Test against standardized microbial panels (e.g., ATCC strains) to control for genetic variability .

- Dosage optimization : Perform dose-response curves (e.g., 0.1–100 µg/mL) to identify effective concentrations and avoid toxicity artifacts .

- Synergistic studies : Combine with adjuvants (e.g., efflux pump inhibitors) to enhance activity against resistant strains .

How does crystal structure analysis inform reactivity and stability predictions?

Q. Advanced

- X-ray diffraction : Reveals planarity of the hydrazone moiety, which enhances π-π interactions and stabilizes the solid-state structure .

- Hydrogen-bond networks : Identify key donor-acceptor pairs (e.g., N-H⋯O=C) that influence solubility and thermal stability .

- Torsional angles : Quantify conformational flexibility (e.g., dihedral angles between aryl rings) to predict reactivity in solution .

What strategies improve purity and scalability for reproducible biological testing?

Q. Basic

- Chromatographic purification : Use silica gel column chromatography (ethyl acetate/hexane, 3:7) to remove unreacted starting materials .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98% by HPLC) .

Advanced - Microscale synthesis : Optimize reaction parameters (e.g., temperature, solvent ratio) in parallel reactors to scale up without yield loss .

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Q. Advanced

- Docking studies : Use AutoDock Vina to predict binding affinity to microbial targets (e.g., dihydrofolate reductase) .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with antimicrobial IC50 values .

- ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability) to prioritize synthesizable derivatives .

What analytical techniques quantify degradation products under physiological conditions?

Q. Advanced

- HPLC-MS : Monitor hydrolysis in simulated gastric fluid (pH 2.0) and identify degradants (e.g., 4-chlorobenzoic acid) .

- Accelerated stability studies : Expose to heat (40°C) and humidity (75% RH) for 4 weeks to assess shelf-life .

How do solvation effects impact spectroscopic and reactivity profiles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.